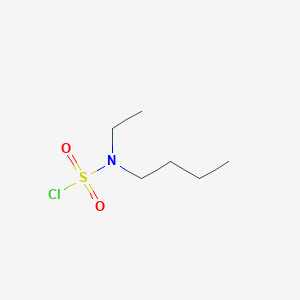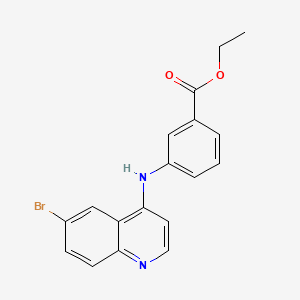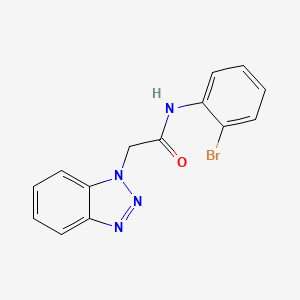
Quinoline, 4-chloro-7-ethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-chloro-7-ethoxy-2-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4-position, an ethoxy group at the 7-position, and a methyl group at the 2-position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of quinoline, 4-chloro-7-ethoxy-2-methyl- typically begins with commercially available quinoline derivatives.
Ethoxylation: The ethoxy group at the 7-position can be introduced via nucleophilic substitution reactions using ethyl alcohol in the presence of a base like sodium ethoxide.
Methylation: The methyl group at the 2-position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of quinoline derivatives often involves continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other heterogeneous catalysts are used to facilitate the reactions under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quinoline, 4-chloro-7-ethoxy-2-methyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Amines, thiols, sodium ethoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Quinoline, 4-chloro-7-ethoxy-2-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. Quinoline derivatives are known to inhibit the growth of various pathogens, making them candidates for drug development.
Medicine
Quinoline derivatives, including 4-chloro-7-ethoxy-2-methyl-quinoline, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them useful in medicinal chemistry.
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of quinoline, 4-chloro-7-ethoxy-2-methyl- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and inhibiting the replication of pathogens. Additionally, it can bind to enzymes and proteins, altering their activity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylquinoline: Similar in structure but lacks the ethoxy group at the 7-position.
4-Chloro-7-methylquinoline: Similar but lacks the ethoxy group and has a methyl group at the 7-position instead.
4-Chloro-2,7-dimethylquinoline: Similar but has an additional methyl group at the 7-position.
Uniqueness
Quinoline, 4-chloro-7-ethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7-position enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
66735-23-7 |
|---|---|
Molekularformel |
C12H12ClNO |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
4-chloro-7-ethoxy-2-methylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KPADJJXCAQFBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)

![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)




![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)


